

EPA Method 1633: A Comprehensive Guide to PFAS Analysis in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Perfluorooctanoic acid	
Cat. No.:	B138430	Get Quote

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Environmental researchers, scientists, and professionals in drug development now have a comprehensive resource detailing the application of EPA Method 1633 for the analysis of per- and polyfluoroalkyl substances (PFAS) in various environmental matrices. This document provides detailed application notes and protocols to ensure accurate and reproducible quantification of 40 target PFAS compounds.

EPA Method 1633 is a validated method for the analysis of PFAS in aqueous, solid, and biological samples, employing solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This method is crucial for monitoring these persistent "forever chemicals" in wastewater, surface water, groundwater, soil, biosolids, sediment, landfill leachate, and fish tissue.[3]

Target Analytes

Method 1633 targets a comprehensive list of 40 PFAS compounds, including various carboxylic acids, sulfonic acids, and other emerging PFAS. A complete list of target analytes and their corresponding Chemical Abstracts Service (CAS) numbers is provided in Table 1.

Table 1: Target PFAS Analytes in EPA Method 1633[5][6]

Analyte Name	Abbreviation	CAS Number
Perfluorobutanoic acid	PFBA	375-22-4
Perfluoropentanoic acid	PFPeA	2706-90-3
Perfluorohexanoic acid	PFHxA	307-24-4
Perfluoroheptanoic acid	PFHpA	375-85-9
Perfluorooctanoic acid	PFOA	335-67-1
Perfluorononanoic acid	PFNA	375-95-1
Perfluorodecanoic acid	PFDA	335-76-2
Perfluoroundecanoic acid	PFUnA	2058-94-8
Perfluorododecanoic acid	PFD0A	307-55-1
Perfluorotridecanoic acid	PFTrDA	72629-94-8
Perfluorotetradecanoic acid	PFTeDA	376-06-7
Perfluorobutanesulfonic acid	PFBS	375-73-5
Perfluoropentanesulfonic acid	PFPeS	2706-91-4
Perfluorohexanesulfonic acid	PFHxS	355-46-4
Perfluoroheptanesulfonic acid	PFHpS	375-92-8
Perfluorooctanesulfonic acid	PFOS	1763-23-1
Perfluorononanesulfonic acid	PFNS	68259-12-1
Perfluorodecanesulfonic acid	PFDS	335-77-3
Perfluorododecanesulfonic acid	PFDoS	79780-39-5
N-methyl perfluorooctane sulfonamidoacetic acid	NMeFOSAA	2355-31-9
N-ethyl perfluorooctane sulfonamidoacetic acid	NEtFOSAA	2991-50-6

Perfluorooctane sulfonamide	FOSA	754-91-6
N-Methylperfluorooctane sulfonamide	NMeFOSA	31506-32-8
N-Ethylperfluorooctane sulfonamide	NEtFOSA	4151-50-2
N-Methylperfluorooctane sulfonamidoethanol	NMeFOSE	24448-09-7
N-Ethylperfluorooctane sulfonamidoethanol	NEtFOSE	1691-99-2
4:2 Fluorotelomer sulfonic acid	4:2 FTS	757124-72-4
6:2 Fluorotelomer sulfonic acid	6:2 FTS	27619-97-2
8:2 Fluorotelomer sulfonic acid	8:2 FTS	39108-34-4
Hexafluoropropylene oxide dimer acid	HFPO-DA (GenX)	13252-13-6
11-chloroeicosafluoro-3- oxaundecane-1-sulfonic acid	11CI-PF3OUdS	763051-92-9
9-chlorohexadecafluoro-3- oxanonane-1-sulfonic acid	9CI-PF3ONS	756426-58-1
Dodecafluoro-3H-4,8- dioxanonanoic acid	ADONA	919005-14-4
Perfluoro-3-methoxypropanoic acid	PFMPA	377-73-1
Perfluoro-4-methoxybutanoic acid	PFMBA	863090-89-5
Nonafluoro-3,6-dioxaheptanoic acid	NFDHA	151772-58-6
Perfluoro (2-ethoxyethane) sulfonic acid	PFEESA	113507-82-7

3H-Perfluoro-3-propanoic acid	3:3 FTCA	356-02-5
5H-Perfluoro-5-pentanoic acid	5:3 FTCA	914637-49-3
7H-Perfluoro-7-heptanoic acid	7:3 FTCA	812-70-4

Method Performance

The performance of EPA Method 1633 has been evaluated through single-laboratory and multi-laboratory validation studies.[7][8] Key performance metrics, including Method Detection Limits (MDLs) and recovery ranges, are summarized below for various matrices. It is important to note that laboratory-specific MDLs and limits of quantitation (LOQs) should be established.[9]

Table 2: Example Method Detection Limits (MDLs) and Analyte Recoveries

Analyte	Aqueous Samples MDL (ng/L)	Soil MDL (ng/kg)	Biosolids MDL (ng/kg)	Tissue MDL (ng/kg)	Typical Recovery Range (%)
PFBA	0.8 - 5.0	0.2 - 1.0	0.5 - 2.0	0.1 - 0.5	50 - 150
PFPeA	0.5 - 3.0	0.1 - 0.8	0.3 - 1.5	0.1 - 0.4	60 - 140
PFHxA	0.4 - 2.5	0.1 - 0.7	0.2 - 1.2	0.1 - 0.4	70 - 130
PFOA	0.3 - 2.0	0.1 - 0.5	0.2 - 1.0	0.1 - 0.3	70 - 130
PFBS	0.4 - 2.5	0.1 - 0.6	0.2 - 1.2	0.1 - 0.4	70 - 130
PFHxS	0.3 - 2.0	0.1 - 0.5	0.2 - 1.0	0.1 - 0.3	70 - 130
PFOS	0.3 - 2.0	0.1 - 0.5	0.2 - 1.0	0.1 - 0.3	70 - 130
GenX	0.5 - 3.0	0.1 - 0.8	0.3 - 1.5	0.1 - 0.4	60 - 140

Note: MDLs and recovery ranges are illustrative and based on available validation data. Actual performance may vary by laboratory and specific matrix characteristics.

Experimental Protocols

Detailed experimental protocols are critical for the successful implementation of EPA Method 1633. The following sections outline the key steps for sample preparation and analysis.

Sample Collection and Handling

To prevent contamination, all samples must be collected in high-density polyethylene (HDPE) containers with unlined polypropylene caps.[10][11] Specific precautions must be taken during sampling to avoid contact with materials containing PFAS, such as Teflon®-lined caps or certain types of clothing.[10] Samples should be cooled to ≤6 °C and transported to the laboratory.[10] Holding times vary by matrix and storage conditions.[10]

Aqueous Sample Preparation Protocol

The preparation of aqueous samples involves solid-phase extraction (SPE) with a weak anion exchange (WAX) cartridge followed by a cleanup step using graphitized carbon black (GCB).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. US EPA Method 1633 for PFAS in Waters, Soils and Biosolids | アジレント [agilent.com]
- 4. well-labs.com [well-labs.com]
- 5. Analytes for EPA 1633 [pfasolutions.org]
- 6. qecusa.com [qecusa.com]
- 7. Development and Validation of EPA Method 1633 for PFAS [serdp-estcp.mil]
- 8. epa.gov [epa.gov]
- 9. well-labs.com [well-labs.com]
- 10. alsglobal.com [alsglobal.com]

- 11. measurlabs.com [measurlabs.com]
- To cite this document: BenchChem. [EPA Method 1633: A Comprehensive Guide to PFAS Analysis in Environmental Matrices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138430#epa-method-1633-for-pfas-analysis-in-various-environmental-matrices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com